1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
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Scientific Research Applications
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of related heterocyclic compounds through catalyst- and solvent-free conditions has been developed. This methodology highlights the significance of such compounds in facilitating straightforward synthetic routes in organic chemistry, potentially applicable to the synthesis or modification of "1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone" (Moreno-Fuquen et al., 2019).
Directed Metalation Synthesis
The synthesis of functionally diverse benzo[b]thiophenes as intermediates highlights a methodological advancement in the synthesis of complex molecules. This approach underscores the utility of directed metalation techniques in constructing molecules with intricate architectures, which could be pertinent to derivatives of "1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone" for various applications (Pradhan & De, 2005).
Novel Anti-Helicobacter pylori Agents
Research into novel structures derived from related scaffolds demonstrates potent and selective activities against the gastric pathogen Helicobacter pylori. This showcases the pharmaceutical applications of compounds with similar structures in developing new antimicrobial agents (Carcanague et al., 2002).
Reactivity with Ruthenium Carbonyl
The study of reactions between N-heterocyclic carbenes and ruthenium carbonyl illustrates the potential of such compounds in organometallic chemistry and catalysis. This could inform future research into the catalytic applications of "1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone" and its analogs (Cabeza et al., 2012).
Antibacterial and Antifungal Screening
The synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives underscore the potential of heterocyclic compounds in developing new antibacterial and antifungal agents. This highlights the broader implications of studying such compounds for pharmaceutical applications, including the potential medical applications of "1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone" derivatives (Landage et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-13-4-6-14(7-5-13)12-22-17-18-8-9-19(17)16(20)11-15-3-2-10-21-15/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIGNVPZLXWQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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